molecular formula C9H14O B3386881 2-Propanone, 1-(1-cyclohexen-1-yl)- CAS No. 768-50-3

2-Propanone, 1-(1-cyclohexen-1-yl)-

Cat. No. B3386881
CAS RN: 768-50-3
M. Wt: 138.21 g/mol
InChI Key: RDOUKLWMBUMPIX-UHFFFAOYSA-N
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Description

“2-Propanone, 1-(1-cyclohexen-1-yl)-” is a chemical compound with the molecular formula C9H14O and a molecular weight of 138.2069 . It is also known by other names such as 1-Cyclohexenyl-2-propanone and 1-Cyclohexenylacetone .


Molecular Structure Analysis

The molecular structure of “2-Propanone, 1-(1-cyclohexen-1-yl)-” consists of a cyclohexene ring attached to a propanone (or acetone) molecule at one of the carbons of the ring . The exact structure can be represented as a 2D Mol file .

Scientific Research Applications

  • Catalysis and Synthesis : This compound is involved in aldol condensation reactions, especially in the synthesis of o-phenylphenol (OPP) intermediates like 2-(1-cyclohexen-1-yl)cyclohexanone and 2-cyclohexylidenecyclohexanone. Such reactions are catalyzed by solid superbases like Na/NaOH/γ-Al2O3, which offer high yields and simpler product treatments, indicating potential for commercial applications (Gao, 2009).

  • Organic Chemistry and Reactions : The compound is used in hydroboration-oxidation reactions of bi-1-cyclohexen-1-yls, leading to specific diols, and in the oxidative aromatization of α,β-unsaturated cyclohexenones to produce alkyl phenyl ethers and phenoxyalkanol derivatives (Bell, 1980); (Horiuchi et al., 1991).

  • Industrial Processes and Modelling : It has a role in industrial processes like the production of high purity cyclohexanone, a monomer in nylon industries. The compound is purified from mixtures containing cyclohexanol and impurities such as 2-cyclohexen-1-one, and its concentration must be reduced to improve the quality of nylon fibers (Lorenzo et al., 2016).

  • Perfumery Materials : In perfumery, various γ-butyrolactones, including those derived from 2-(cyclohexen-1′-yl)propanoic acid, are synthesized using this compound. These lactones, due to their unique aromas, have potential applications as perfumery materials (Fujita et al., 2007).

  • Crystal Engineering and Luminescence : This compound is also significant in crystal engineering for its potential in constructing patentable crystals with interesting luminescent properties. This application stems from its role in synthesizing macrocyclic co-crystals and chain co-crystals with distinct luminescent characteristics (Li et al., 2015).

properties

IUPAC Name

1-(cyclohexen-1-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-8(10)7-9-5-3-2-4-6-9/h5H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOUKLWMBUMPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061112
Record name 2-Propanone, 1-(1-cyclohexen-1-yl)-
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Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanone, 1-(1-cyclohexen-1-yl)-

CAS RN

768-50-3
Record name 1-(1-Cyclohexen-1-yl)-2-propanone
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Record name 1-Cyclohexenylacetone
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Record name 1-Cyclohexenylacetone
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Record name 2-Propanone, 1-(1-cyclohexen-1-yl)-
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Record name 2-Propanone, 1-(1-cyclohexen-1-yl)-
Source EPA DSSTox
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Record name 1-(cyclohexenyl)acetone
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Record name 1-CYCLOHEXENYLACETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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